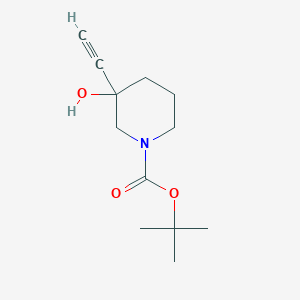

1-Boc-3-ethynyl-3-hydroxypiperidine

概要

説明

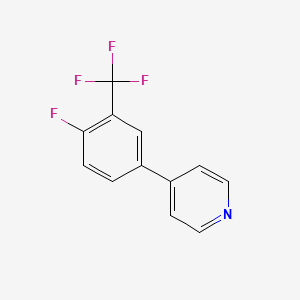

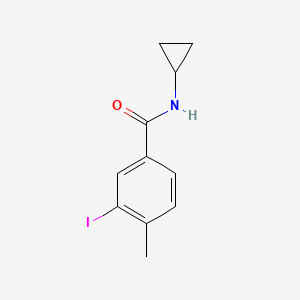

1-Boc-3-ethynyl-3-hydroxypiperidine is a derivative of the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines. The ethynyl group attached to the piperidine ring indicates the presence of a triple bond, which can be a reactive site for further chemical modifications. The hydroxyl group at the 3-position is a functional group that can participate in various chemical reactions and is a key feature in the synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of related piperidine compounds has been described in several studies. For instance, the stereoconvergent synthesis of N-Boc-(2R,3S)-3-hydroxy-2-phenylpiperidine involves α-hydroxylation, stereoconvergent reduction, and a stereospecific Grignard addition to a chiral bicyclic oxazolidine . Another synthesis route for (S)-1-Boc-3-hydroxypiperidine starts from 3-hydroxypyridine and involves hydrogenation, chiral resolution, and reaction with di-tert-butyl dicarbonate (Boc2O) . Additionally, a biocatalytic process has been developed for the synthesis of (S)-N-Boc-3-hydroxypiperidine, which is an important chiral intermediate for the synthesis of the anticancer drug ibrutinib .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-ethynyl-3-hydroxypiperidine is not directly discussed in the provided papers. However, the structure of related piperidine derivatives has been studied. For example, the structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, demonstrating well-defined orientation of side chains . This suggests that similar analytical techniques could be applied to study the molecular structure of 1-Boc-3-ethynyl-3-hydroxypiperidine.

Chemical Reactions Analysis

The chemical reactivity of the piperidine ring, particularly at the 3-position, is highlighted by the synthesis of various derivatives. The hydroxyl group at this position can be a nucleophilic site for reactions, while the ethynyl group can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazoles . The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-ethynyl-3-hydroxypiperidine are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as 1-hydroxypiperazine-2,5-diones, have been studied, including their spectral data (c.d., 1H n.m.r., i.r., and u.v.) . These properties are crucial for the identification and characterization of the compound and its derivatives. The presence of the Boc group generally increases the steric bulk and affects the solubility and reactivity of the molecule.

科学的研究の応用

Synthesis and Catalysis

- The compound 1-Boc-3-hydroxypiperidine, closely related to 1-Boc-3-ethynyl-3-hydroxypiperidine, was synthesized from 3-hydroxypyridine. This process involved hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine (Wang Junming, 2013).

Bioreductive Production 2. Efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a derivative of 1-Boc-3-hydroxypiperidine, was achieved using a carbonyl reductase from Kluyveromyces marxianus. This process demonstrated potential for industrial production (Lifeng Chen et al., 2017).

Asymmetric Synthesis in Pharmaceutical Intermediates 3. The asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, an intermediate of the anticancer drug ibrutinib, was improved through coexpression of ketoreductase and glucose dehydrogenase, offering high efficiency in pharmaceutical synthesis (Xinxing Gao et al., 2022).

Chiral Intermediate for Drug Synthesis 4. (S)-N-Boc-3-hydroxypiperidine, a chiral intermediate for synthesizing drugs like ibrutinib, was synthesized using biocatalysis. This method, involving an NADPH-dependent reductase, showed high enantioselectivity and potential for industrial application (Lifeng Chen et al., 2017).

Enantiopure Derivative Synthesis 5. Enantiopure trans- and cis-3-hydroxypiperidine derivatives were synthesized, showcasing the versatility of N-Boc-piperidinyl structures like 1-Boc-3-hydroxypiperidine in producing bioactive compounds (W. Chiou et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCVJBKPWSSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-ethynyl-3-hydroxypiperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)